![molecular formula C16H20F2O3 B2677108 Propanoic acid, 2-methyl-, (2S)-4-(2,4-difluorophenyl)-2-(hydroxymethyl)-4-penten-1-yl ester CAS No. 192448-07-0](/img/structure/B2677108.png)
Propanoic acid, 2-methyl-, (2S)-4-(2,4-difluorophenyl)-2-(hydroxymethyl)-4-penten-1-yl ester
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Description
Propanoic acid, 2-methyl-, (2S)-4-(2,4-difluorophenyl)-2-(hydroxymethyl)-4-penten-1-yl ester is a useful research compound. Its molecular formula is C16H20F2O3 and its molecular weight is 298.33. The purity is usually 95%.
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Scientific Research Applications
Facile Synthesis of Acid-Labile Polymers
This study introduces a straightforward method for creating acid-labile and biocompatible polymers with pendent cyclic ortho esters. The process involves efficient and mild reactions between cyclic ketene acetal (CKA) and hydroxyl groups, demonstrating potential in pH-dependent hydrolysis applications which could influence drug delivery systems and biodegradable materials (Cheng et al., 2012).
Biofuel Decomposition Pathways
An examination of ethyl propanoate (EP) and methyl butanoate (MB) using the CBS-QB3 method offers insight into their thermochemistry and kinetics. This research highlights the initiation reactions and intermediate products from unimolecular decomposition, providing a foundation for understanding biofuel combustion and stability (El‐Nahas et al., 2007).
Synthesis of Carboxylic Acids and Ethers
Research into synthesizing carboxylic acids, esters, alcohols, and ethers containing a tetrahydropyran ring from 6-methyl-5-hepten-2-one showcases innovative approaches to creating complex organic compounds. These methods may have implications in synthesizing natural product analogs and pharmaceuticals (Hanzawa et al., 2012).
Lactone Hydrolysis Mechanisms
A study on the neutral and base-catalyzed hydrolysis of carboxylic acid esters, including lactones, using a hybrid supermolecule-PCM approach, provides crucial insights into the hydrolysis mechanisms. This knowledge is essential for understanding biodegradation processes and designing ester-based drugs and materials with tailored hydrolysis rates (Gómez-Bombarelli et al., 2013).
Mycolic Acid Biosynthesis Inhibition
The synthesis of methyl esters as inhibitors of mycolic acid biosynthesis in mycobacteria offers a promising avenue for developing new therapeutic agents against tuberculosis and other mycobacterial diseases. This research highlights the potential of cyclopropene and cyclopropane esters in medicinal chemistry (Hartmann et al., 1994).
properties
IUPAC Name |
[(2S)-4-(2,4-difluorophenyl)-2-(hydroxymethyl)pent-4-enyl] 2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F2O3/c1-10(2)16(20)21-9-12(8-19)6-11(3)14-5-4-13(17)7-15(14)18/h4-5,7,10,12,19H,3,6,8-9H2,1-2H3/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JACXDHBRMMEIGY-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OCC(CC(=C)C1=C(C=C(C=C1)F)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)OC[C@@H](CC(=C)C1=C(C=C(C=C1)F)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propanoic acid, 2-methyl-, (2S)-4-(2,4-difluorophenyl)-2-(hydroxymethyl)-4-penten-1-yl ester |
Disclaimer and Information on In-Vitro Research Products
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